molecular formula C20H27NO6S B1679250 Reboxetine mesylate CAS No. 98769-84-7

Reboxetine mesylate

Numéro de catalogue: B1679250
Numéro CAS: 98769-84-7
Poids moléculaire: 409.5 g/mol
Clé InChI: CGTZMJIMMUNLQD-STYNFMPRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Reboxetine mesylate is an antidepressant drug used in the treatment of clinical depression, panic disorder, and ADD/ADHD . Its mesylate (i.e., methanesulfonate) salt is sold under various trade names including Edronax, Norebox, Prolift, Solvex, Davedax, or Vestra .


Synthesis Analysis

The (S,S)-enantiomer of reboxetine has usually been prepared by resolution of the racemate as the (−)-mandelate salt, an inherently inefficient process . A chiral synthesis starting with a Sharpless asymmetric epoxidation of cinnamyl alcohol to yield (R,R)-phenylglycidol was developed . (R,R)-Phenylglycidol was reacted without isolation with 2-ethoxyphenol to give 4, which was isolated by direct crystallization .


Molecular Structure Analysis

This compound has two chiral centers, but it only exists as two enantiomers, (R,R)-(-)- and (S,S)-(+)-reboxetine . The molecular formula of this compound is C20H27NO6S . The average molecular weight is 409.5 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Sharpless asymmetric epoxidation of cinnamyl alcohol to yield (R,R)-phenylglycidol . This is then reacted with 2-ethoxyphenol . More detailed information about the chemical reactions involved in the synthesis of this compound can be found in the referenced papers .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C20H27NO6S and a molecular weight of 409.5 g/mol . More detailed physical and chemical properties can be found in the referenced databases .

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Development

Reboxetine mesylate, a selective norepinephrine uptake inhibitor (NRI), has undergone significant process development for its synthesis. The (S,S)-enantiomer of reboxetine has been evaluated for treating neuropathic pain and various other indications. A chiral synthesis using a Sharpless asymmetric epoxidation of cinnamyl alcohol was developed, improving the efficiency of producing (S,S)-reboxetine (Henegar & Cebula, 2007).

Neuropharmacology and Mechanisms

Reboxetine is a potent, selective, and specific norepinephrine reuptake inhibitor (NRI). It has shown antidepressant properties in various pharmacological models of depression. Its efficacy and improved tolerability stem from its selectivity for norepinephrine reuptake, with weak affinity for other neurotransmitter receptors (Wong et al., 2000). The binding kinetics of reboxetine enantiomers to the human noradrenaline transporter were also studied, providing insights into its antidepressant mechanism (Benson et al., 2010).

Neuropsychiatric Applications

Reboxetine has been studied for its effects on social behavior. In a study with healthy volunteers, reboxetine increased cooperative social behavior and social drive, potentially important for social adaptation (Tse & Bond, 2003). Additionally, reboxetine has been explored for treating attention-deficit/hyperactivity disorder (ADHD) in children and adolescents, particularly those resistant to methylphenidate (Ratner et al., 2005).

Pharmacokinetics and Bioanalysis

The pharmacokinetics of reboxetine have been extensively studied. It is well absorbed orally, with a high bioavailability and a half-life consistent with twice-daily dosing. Reboxetine is predominantly metabolized by cytochrome P450 3A4, with less than 10% renal clearance. These findings are crucial for understanding its clinical use and potential drug-drug interactions (Fleishaker, 2000). Additionally, bioanalytic methodologies such as solid-phase extraction combined with high-performance liquid chromatography have been developed for therapeutic drug monitoring of reboxetine and its metabolites (Öhman et al., 2001).

Miscellaneous Applications

Reboxetine has also been investigated in the treatment of functional dyspepsia, where its combination with cisapride showed satisfactory efficacy (Huang Xin-gang, 2010). Moreover, it has been studied for its influence on emotional facial processing, indicating that reboxetinemodulates neural substrates involved in emotional processing, which might normalize negative bias in depression and anxiety (Norbury et al., 2007).

Mécanisme D'action

Target of Action

Reboxetine mesylate primarily targets the Sodium-dependent noradrenaline transporter . This transporter plays a crucial role in the reuptake of noradrenaline, also known as norepinephrine, a neurotransmitter involved in regulating attention and responding actions in the brain .

Mode of Action

This compound acts as a selective inhibitor of noradrenaline reuptake . It inhibits noradrenaline reuptake to a similar extent as the tricyclic antidepressant desmethylimipramine . It also has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Biochemical Pathways

By inhibiting the reuptake of noradrenaline, this compound increases the concentration of noradrenaline in synapses . This results in an enhancement of noradrenergic neurotransmission, which can help some patients with depression .

Pharmacokinetics

This compound is rapidly and extensively absorbed following oral administration . It has a high bioavailability of over 94% . The drug is extensively bound to plasma proteins (97-98%) . The primary route of elimination is through hepatic metabolism, with less than 10% of the dose cleared renally . This compound is predominantly metabolized by the cytochrome P450 CYP isoenzyme 3A4 .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of noradrenergic neurotransmission. By inhibiting the reuptake of noradrenaline, this compound increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing noradrenergic neurotransmission . This can lead to improved symptoms in patients with depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the presence of other substances that inhibit or induce the cytochrome P450 CYP isoenzyme 3A4 . Additionally, the drug’s pharmacokinetics and effects can be altered in individuals with hepatic or renal dysfunction . Therefore, the use of this compound should be carefully considered in these contexts.

Safety and Hazards

Reboxetine mesylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Reboxetine treatment has been found to reduce neuroinflammation and neurodegeneration in the 5xFAD mouse model of Alzheimer’s disease . The selective noradrenaline reuptake inhibitor, reboxetine, has been analyzed for its effects on the inflammatory and neurodegenerative alterations present in 5xFAD mice . Future studies using cell-type-specific NET inactivation are warranted to explain how the contrasting impact of reboxetine in trabecular and cortical bone is explained on a mechanistic level .

Analyse Biochimique

Biochemical Properties

Reboxetine mesylate interacts with the sodium-dependent noradrenaline transporter . It inhibits noradrenaline reuptake in vitro to a similar extent as the tricyclic antidepressant desmethylimipramine . It does not affect dopamine or serotonin reuptake and has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Cellular Effects

This compound influences cell function by selectively inhibiting noradrenaline reuptake . This action increases the availability of noradrenaline in the synaptic cleft, enhancing neurotransmission . The compound does not significantly affect other neurotransmitter systems, such as dopamine or serotonin .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of the sodium-dependent noradrenaline transporter . This prevents the reuptake of noradrenaline into presynaptic neurons, thereby increasing the concentration of noradrenaline in the synaptic cleft . The increased noradrenaline then stimulates post-synaptic receptors, enhancing neurotransmission .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models

Metabolic Pathways

This compound is metabolized by dealkylation, hydroxylation, and oxidation followed by glucuronide or sulphate conjugation . It is metabolized by the cytochrome P450 CYP isoenzyme 3A4 .

Transport and Distribution

This compound is rapidly and extensively absorbed following oral administration

Propriétés

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTZMJIMMUNLQD-STYNFMPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045690
Record name Reboxetine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98769-84-7
Record name Reboxetine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98769-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reboxetine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reboxetine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98769-84-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REBOXETINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reboxetine mesylate
Reactant of Route 2
Reactant of Route 2
Reboxetine mesylate
Reactant of Route 3
Reboxetine mesylate
Reactant of Route 4
Reboxetine mesylate
Reactant of Route 5
Reactant of Route 5
Reboxetine mesylate
Reactant of Route 6
Reboxetine mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.